molecular formula C7H9NO2S B7959573 Methyl (2S)-2-amino-2-(thiophen-2-YL)acetate

Methyl (2S)-2-amino-2-(thiophen-2-YL)acetate

Cat. No.: B7959573
M. Wt: 171.22 g/mol
InChI Key: NIQYTSNCFFGUMC-ZCFIWIBFSA-N
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Description

Methyl (2S)-2-amino-2-(thiophen-2-YL)acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including Methyl (2S)-2-amino-2-(thiophen-2-YL)acetate, can be achieved through various synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these reactions due to their efficiency and high yield.

Chemical Reactions Analysis

Methyl (2S)-2-amino-2-(thiophen-2-YL)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Methyl (2S)-2-amino-2-(thiophen-2-YL)acetate can be compared with other thiophene derivatives such as suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . These compounds share similar structural features but differ in their specific applications and pharmacological properties. The unique combination of the amino and ester functional groups in this compound may contribute to its distinct biological activities.

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, material science, and industrial chemistry. Its synthesis involves well-established methods, and it undergoes various chemical reactions to form diverse products. Its unique properties and mechanism of action make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

methyl (2S)-2-amino-2-thiophen-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6H,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQYTSNCFFGUMC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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